Journal Name:Energy & Fuels
Journal ISSN:0887-0624
IF:4.654
Journal Website:http://pubs.acs.org/journal/enfuem
Year of Origin:1987
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:1285
Publishing Cycle:Bimonthly
OA or Not:Not
Correlating the Hybridization of Local-Exciton and Charge-Transfer States with Charge Generation in Organic Solar Cells
Energy & Fuels ( IF 4.654 ) Pub Date: 2023-07-21 , DOI: 10.1002/aenm.202301026
In organic solar cells with very small energetic-offset (ΔELE − CT), the charge-transfer (CT) and local-exciton (LE) states strongly interact via electronic hybridization and thermal population effects, suppressing the non-radiative recombination. Here, we investigated the impact of these effects on charge generation and recombination. In the blends of PTO2:C8IC and PTO2:Y6 with very small, ultra-fast CT state formation was observed, and assigned to direct photoexcitation resulting from strong hybridization of the LE and CT states (i.e., LE-CT intermixed states). These states in turn accelerate the recombination of both CT and charge separated (CS) states. Moreover, they can be significantly weakened by an external-electric field, which enhanced the yield of CT and CS states but attenuated the emission of the device. This study highlights that excessive LE-CT hybridization due to very low , whilst enabling direct and ultrafast charge transfer and increasing the proportion of radiative versus non-radiative recombination rates, comes at the expense of accelerating recombination losses competing with exciton-to-charge conversion process, resulting in a loss of photocurrent generation.
Detail
Separator-Free In Situ Dual-Curing Solid Polymer Electrolytes with Enhanced Interfacial Contact for Achieving Ultrastable Lithium-Metal Batteries
Energy & Fuels ( IF 4.654 ) Pub Date: 2023-07-16 , DOI: 10.1002/aenm.202301470
Solid polymer electrolytes (SPEs) are expected to possess high ionic conductivity and conformal interfacial contact with all cell components for all-solid-state lithium-ion batteries. However, the commonly used in situ separator-assisted approach reduces the ionic conductivity because of the use of inert and non-ion-conducting separators. Here, a facile separator-free dual-curing strategy combining UV-curing outside the cell and subsequent thermal-curing inside the cell is reported, in which the second thermal polymerization process provides improved interfacial properties without sacrificing ionic conductivity. The resulting DC-SPEs possess high ionic conductivity (0.3 mS cm−1 at 25 °C), a wide electrochemical stability window (4.64 V vs Li/Li+), and improved interfacial properties. The in situ-formed DC-SPE can effectively suppress the growth of Li dendrites and achieve stable Li symmetric cell cycling performance at high current density (over 700 h at 0.2 mA cm−2 and 0.2 mAh cm−2). The all-solid-state lithium metal batteries (LMBs) with LiFePO4 demonstrate high coulombic efficiency (>99.93%) and ultrastable cycling stability (900 cycles) at 1C rate under 40 °C. The dual-curing strategy provides a brand new in situ processing method to avoid the use of expensive and inert separators, which can be widely applied to the development of all-solid-state LMBs.
Detail
Ultrathin PtNiGaSnMoRe Senary Nanowires with Partial Amorphous Structure Enable Remarkable Methanol Oxidation Electrocatalysis
Energy & Fuels ( IF 4.654 ) Pub Date: 2023-07-26 , DOI: 10.1002/aenm.202301408
Finding a high CO-tolerance Pt-based catalyst plays a critical role for direct methanol fuel cells. Therefore, it is necessary to design controllable nanostructure and composition. Herein, a synthesis of ultrathin PtNiGaSnMoRe senary nanowires (SNWs) that features the virtues of partial amorphous structure, multimetallic ensembles, and ultrathin diameter is reported. For the alkaline methanol oxidation reaction (MOR), the SNWs deliver an excellent mass activity of 6.2 A mg−1Pt and a specific activity of 12.3 mA cm−2, respectively. More significantly, after undergoing 10 000 s of a durability test, its mass activity remains 13.0 times higher than that of commercial Pt/C catalyst, which is mainly attributed to the faster CO-intermediate (CO*) removal and advanced nanostructure. In situ Fourier transform infrared (FTIR) spectroscopies and CO stripping experiments indicate its remarkable resistance to CO poisoning. Theoretical studies further reveal that the SNWs enable reduced energy barriers for the conversion of CO* into COOH* derived from the decreased CO* binding and intensified OH adsorption that accelerate the combination of both, thus essentially improving the MOR performance and CO tolerance.
Detail
The Role of Transition Metals on Chemo-Mechanical Instabilities in Prussian Blue Analogues For K-Ion Batteries: The Case Study on KNHCF Versus KMHCF
Energy & Fuels ( IF 4.654 ) Pub Date: 2023-07-24 , DOI: 10.1002/aenm.202301329
Prussian blue analogues (PBAs) cathodes can host diverse monovalent and multivalent metal ions due to their tunable structure. However, their electrochemical performance suffers from poor cycle life associated with chemo-mechanical instabilities. This study investigates the driving forces behind chemo-mechanical instabilities in Ni- and Mn-based PBAs cathodes for K-ion batteries by combining electrochemical analysis, digital image correlation, and spectroscopy techniques. Capacity retention in Ni-based PBA is 96% whereas it is 91.5% for Mn-based PBA after 100 cycles at C/5 rate. During charge, the potassium nickel hexacyanoferrate (KNHCF) electrode experiences a positive strain generation whereas the potassium manganese hexacyanoferrate (KMHCF) electrode undergoes initially positive strain generation followed by a reduction in strains at a higher state of charge. Overall, both cathodes undergo similar reversible electrochemical strains in each charge–discharge cycle. There is ~0.80% irreversible strain generation in both cathodes after 5 cycles. XPS studies indicated richer organic layer compounds in the cathode-electrolyte interface (CEI) layer formed on KMHCF cathodes compared to the KNHCF ones. Faster capacity fades in Mn-based PBA, compared to Ni-based ones, is attributed to the formation of richer organic compounds in CEI layers, rather than mechanical deformations. Understanding the driving forces behind instabilities provides a guideline to develop material-based strategies for better electrochemical performance.
Detail
Making Ternary-Metal Hydroxysulfide Catalyst via Cathodic Reconstruction with Ion Regulation for Industrial-Level Hydrogen Generation
Energy & Fuels ( IF 4.654 ) Pub Date: 2023-07-21 , DOI: 10.1002/aenm.202301222
Deep insight into electrochemical reconstruction aids in the decoding of electrocatalytic mechanisms and the development of design principles for advanced catalysts. Despite recent achievements, research concerning cathodic reconstruction is still lacking compared to the anodic variety. This work captures the electroreductive reconstruction dynamics over bimetal Ni–Mo sulfide by various in/ex situ techniques, and whereby cathodic reconstruction is steered with ion regulation to achieve a heterogeneous Ni–Mo–Fe ternary metal hydroxysulfide (NMFSOH) as a robust hydrogen-evolving catalyst that is competent in industrial-level water electrolysis. The thermodynamically adaptive heterosynergism in the resultant NMFSOH catalyst can coordinate water dissociation and hydrogenation for the alkaline hydrogen evolution reaction even at high current densities. A flow-type alkaline water electrolyzer with dual NMFSOH electrodes affords an electricity consumption of 3.99 kW h Nm−3 and an electricity-to-hydrogen efficiency of 88.7%, manifesting its competitive cost-effectiveness toward practical applications. This study showcases ion-regulatory reconstruction as an effective strategy to construct high-performance electrocatalysts.
Detail
Crystal-Facet Manipulation and Interface Regulation via TMP-Modulated Solid Polymer Electrolytes toward High-Performance Zn Metal Batteries
Energy & Fuels ( IF 4.654 ) Pub Date: 2023-07-11 , DOI: 10.1002/aenm.202301193
Rechargeable Zn-ion batteries (ZIBs), prospective candidates for broad-scale energy storage, still encounter many challenges such as hydrogen evolution corrosion, Zn dendrite growth, and capacity fading. Therefore, one specific strategy for tuning the internal structure of solid polymer electrolytes (SPEs) via organic additives is proposed to address these urgent bottlenecks simultaneously. With trimethyl phosphate (TMP) addition, the coordination environment of Zn2+ in SPEs is altered and exists as Zn2+(TMP)x(OTf−)y coordinated molecules. Meanwhile, the strong interaction between TMP and Zn enables the preferential growth of Zn(002) planes during electrodeposition, which is proved based on first-principles calculations, finite element simulations, and multiple in situ characterizations. Such excellent interfacial engineering in situ forms the solid electrolyte interface rich in Zn3(PO4)2 fast ion conductor and guarantees one ultra-long cycle life for more than 6000 h in a Zn|Zn symmetric cell at 0.1 mA cm−2. Moreover, the universality of TMP-modified SPEs shows 1000 times stable cycling of VO2(B)|Zn full cells at 1 A g−1 under 0 °C with 95.24% capacity retention, which satisfies potential applications of wide-ranging energy storage based on solid-state ZIBs.
Detail
Regiospecific Incorporation of Acetylene Linker in High-Electron Mobility Dimerized Acceptors for Organic Solar Cells with High Efficiency (18.8%) and Long 1-Sun Lifetime (> 5000 h)
Energy & Fuels ( IF 4.654 ) Pub Date: 2023-07-26 , DOI: 10.1002/aenm.202301283
The commercialization of organic solar cells (OSCs) requires both high power conversion efficiency (PCE) and long-term stability. However, the lifetime of the OSCs containing small-molecule acceptors (SMA) should be significantly enhanced. In this study, a series of planarity-controlled is developed, high electron mobility dimerized SMAs (DSMAs) and realize OSCs with high-performance (PCE = 18.8%) and high-stability (t80% lifetime = 5380 h under 1-Sun illumination). An acetylene linker with a planar triple bond is designed for dimerization of SMA units to afford the high backbone planarity necessary to achieve high crystallinity and electron mobility. To further engineer the molecular conformation and electron mobility of the DSMAs, different regioisomers of a Y-based SMA are dimerized to yield three regioisomerically distinct DSMAs, denoted as DYA-I, DYA-IO, and DYA-O, respectively. It is found that the crystallinity, electron mobility, and glass transition temperature of the DSMAs gradually increase in the order of DYA-O, DYA-IO, and DYA-I, which, in turn, enhance the PCE and device stability of the resulting OSCs; DYA-O (PCE = 16.45% and t80% lifetime = 3337 h) < DYA-IO (PCE = 17.54% and t80% lifetime = 4255 h) < DYA-I (PCE = 18.83% and t80% lifetime = 5380 h).
Detail
High-Capacity Sub-Nano Divalent Silicon from Biosilicification
Energy & Fuels ( IF 4.654 ) Pub Date: 2023-07-21 , DOI: 10.1002/aenm.202301715
In terms of high capacity and reliable safety, low-valent silicon-based composites with small grain sizes are practicable anode materials for lithium-ion batteries. However, robust tetravalent silicon precursors make the synthesis hard to be green. Using biosilicification in water hyacinth (Eichhornia crassipes), it is found to be a superior natural precursor of low-valent silicon. The biogenic sub-nano (0.5 nm) siliceous dots composite (EC-SiOC) shows a reversible conversion mechanism between Si─O and C─O bonds, unlike previous lithium storage mechanisms associated with alloying reactions. Due to the homogeneous biogenic structure facilitating the solid-phase reaction, the normalized energy consumption of pyrolytic EC-SiOC is about 80% lower than the carbothermic reduction of silica, similar to molten salt electrolysis. Statistically, the sampling survey of EC-SiOC from different regions shows a high average capacity of 749.9 mAh g−1 under a current density of 100 mA g−1. This study reveals the great potential of biomass precursors for synthesizing Si─O─C materials.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 ENERGY & FUELS 能源与燃料4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
19.10 139 Science Citation Index Science Citation Index Expanded Not
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